molecular formula C20H17ClN2O5 B2696573 1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-05-7

1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2696573
CAS No.: 877811-05-7
M. Wt: 400.82
InChI Key: VGBXQILEVIXYDV-UHFFFAOYSA-N
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Description

1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C20H17ClN2O5 and its molecular weight is 400.82. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Ligands

Sigma receptors are implicated in various neurological and psychiatric conditions. Research has demonstrated that spiro[chroman-2,4'-piperidin] derivatives exhibit high affinity for sigma(1) receptors, suggesting potential for development as therapeutic agents. For instance, compounds with a cyano group in position 3 of the spirocycle showed high sigma(1) receptor affinity and selectivity, indicating promising directions for drug development targeting these receptors (Maier & Wünsch, 2002).

Photochromic and Solvatochromic Properties

Spiropyran derivatives, related to the structure , have been explored for their photochromic and solvatochromic properties, which are valuable in material sciences for creating smart coatings and anti-counterfeiting materials. A study on a substituted benzothiazolinic spiropyran demonstrated its potential in detecting toxic metal ions like Hg2+ in aqueous solutions, showcasing its application in environmental monitoring and safety (Kumar et al., 2019).

Histone Deacetylase Inhibitors

Derivatives of spiro[chroman-2,4'-piperidin] have been investigated as novel histone deacetylase (HDAC) inhibitors. These compounds show promise in cancer therapy by modulating gene expression through epigenetic mechanisms. A series of derivatives demonstrated improved in vivo activity in a xenograft model, indicating their potential as cancer therapeutic agents (Thaler et al., 2012).

Medicinal Chemistry Applications

The spiro[chroman-2,4'-piperidin]-4(3H)-one pharmacophore has been identified as a key structural component in various drugs and biochemical reagents. Recent syntheses of compounds derived from this pharmacophore have highlighted their biological relevance, underscoring the continuous interest in developing new biologically active substances that incorporate this framework for medicinal applications (Ghatpande et al., 2020).

Synthetic Chemistry Innovations

Spirocyclic nitroxides, including structures related to the queried compound, are pivotal in the synthesis of novel organic molecules with enhanced stability and specificity. These compounds are utilized in dynamic nuclear polarization experiments due to their stable paramagnetic properties, indicating their significance in advanced scientific research and methodology (Zaytseva & Mazhukin, 2021).

Properties

IUPAC Name

1'-(2-chloro-5-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c21-16-6-5-13(23(26)27)11-15(16)19(25)22-9-7-20(8-10-22)12-17(24)14-3-1-2-4-18(14)28-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBXQILEVIXYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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